molecular formula C22H20N4O5S B15028952 (7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B15028952
M. Wt: 452.5 g/mol
InChI Key: DNIQMPXKACOHFN-ZPHPHTNESA-N
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Description

3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves multiple steps. One common method is the Mannich reaction, where 2-iminothiazolidin-4-one reacts with aromatic aldehydes to form arylidene derivatives . Another approach involves the reaction of thiazolo[3,2-a][1,3,5]triazine derivatives with activated olefins catalyzed by triethylamine . Industrial production methods typically involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions include various substituted thiazolo[3,2-a][1,3,5]triazine derivatives, which can exhibit different biological activities .

Scientific Research Applications

3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit folate synthesis, which is crucial for the growth of certain bacteria and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(7Z)-6-OXO-3-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C22H20N4O5S

Molecular Weight

452.5 g/mol

IUPAC Name

(7Z)-7-(2-oxo-1H-indol-3-ylidene)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C22H20N4O5S/c1-29-15-8-12(9-16(30-2)18(15)31-3)25-10-23-22-26(11-25)21(28)19(32-22)17-13-6-4-5-7-14(13)24-20(17)27/h4-9H,10-11H2,1-3H3,(H,24,27)/b19-17-

InChI Key

DNIQMPXKACOHFN-ZPHPHTNESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CN=C3N(C2)C(=O)C(=C4C5=CC=CC=C5NC4=O)S3

Origin of Product

United States

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